2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a benzo[d]imidazole ring, an oxadiazole ring, and a pyridine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in various interactions like pi stacking, hydrogen bonding, etc., which can significantly influence the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The benzo[d]imidazole and oxadiazole rings in the compound are aromatic and hence relatively stable, but they can undergo reactions at their substituent groups .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Insecticidal Assessment : This compound and its derivatives have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The synthesis involved creating a versatile precursor for generating various heterocycles, including benzo[d]imidazole derivatives. The compounds exhibited potential as insecticidal agents (Fadda et al., 2017).
Antitumor Activities : Research has explored the synthesis of derivatives involving this compound for antitumor activities. These efforts aimed at generating molecules with the potential to target multiple cancer cell lines, indicating its versatility in contributing to the development of new therapeutic agents (Mohareb & Gamaan, 2018).
Antibacterial Agents : Synthesis of derivatives has also been aimed at exploring antibacterial activities. Studies have shown that such compounds can have significant antibacterial properties, highlighting their potential in addressing microbial resistance challenges (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Chemical Synthesis and Applications
Heterocyclic Syntheses : The compound has served as a starting material for various heterocyclic syntheses, demonstrating its utility in creating a broad range of chemically diverse structures. These applications underscore the compound's importance in organic chemistry and drug development (Schmeyers & Kaupp, 2002).
Corrosion Inhibition : Research into the compound's derivatives has also identified their potential as corrosion inhibitors for mild steel in sulfuric acid. This application is particularly relevant in industrial settings where corrosion resistance is crucial, showcasing the compound's utility beyond biomedical research (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a benzimidazole moiety , which is a key component in many functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Compounds containing a benzimidazole moiety are known to interact with various biological targets through different mechanisms . The exact interaction of this compound with its targets and the resulting changes would need to be determined through experimental studies.
Biochemical Pathways
Benzimidazole derivatives have been found to interact with a diverse range of biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 516.72 , which is within the range generally considered favorable for oral bioavailability. Other factors such as solubility, permeability, and metabolic stability also play crucial roles in determining a compound’s pharmacokinetic properties .
Future Directions
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c25-16(20-12-4-3-9-19-10-12)11-27-18-24-23-17(26-18)8-7-15-21-13-5-1-2-6-14(13)22-15/h1-6,9-10H,7-8,11H2,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAKBJNEKBEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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